Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXSKKRDTZFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate typically involves the bromination of bicyclo[1.1.1]pentane derivatives followed by esterification. One common method includes the reaction of bicyclo[1.1.1]pentane with bromine to introduce the bromine atom at the desired position. This is followed by the esterification of the resulting brominated compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding bicyclo[1.1.1]pentane derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would produce the de-brominated bicyclo[1.1.1]pentane .
Scientific Research Applications
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the design of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound can be used to study the effects of rigid, three-dimensional structures on biological systems, potentially leading to the development of new drugs or biomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its rigid structure may interact with specific proteins or enzymes, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate and related bicyclo[1.1.1]pentane derivatives:
Key Research Findings
Fluorinated Analogs : Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate exhibits enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, making it suitable for prolonged biological studies.
Carboxylic Acid vs. Ester : The difluoroacetic acid derivative (CAS 2408958-11-0) demonstrates higher aqueous solubility (logP ~1.5) compared to its ester counterpart (logP ~2.8), favoring applications in polar solvents.
Positional Isomerism : Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3) shows distinct reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance at the 1-position.
Amino Derivatives: Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride is a key intermediate in peptide mimetics, leveraging the bicyclo scaffold’s rigidity to mimic natural amino acids.
Ketone Functionality : The phenyl ketone derivative (CAS 2102408-90-0) is a versatile electrophile in Friedel-Crafts alkylations, with applications in aromatic ring functionalization.
Biological Activity
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate is a compound characterized by its unique bicyclic structure and brominated substituent. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity and applications.
- Molecular Formula : C₈H₁₁BrO₂
- CAS Number : 1892578-45-8
- Molecular Weight : 219.08 g/mol
The compound is known for its rigidity and three-dimensional structure, which can influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom in the structure allows for nucleophilic substitution reactions, which can modify the compound's reactivity and biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, similar to other bicyclic compounds that have been shown to enhance permeability and solubility in biological systems .
- Protein Interaction : Its rigid structure may facilitate specific interactions with proteins or enzymes, potentially leading to therapeutic effects.
Case Study: Enzyme Inhibition
A study highlighted the effectiveness of bicyclo[1.1.1]pentane derivatives as enzyme inhibitors. The introduction of this motif into drug candidates has led to improved pharmacokinetic properties, such as enhanced oral absorption and metabolic stability . This suggests that this compound could similarly exhibit beneficial properties in drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | Structure | Moderate enzyme inhibition | Similar structural features |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | Structure | Weak activity | Non-brominated derivative |
Applications in Research
This compound serves multiple purposes in scientific research:
- Organic Synthesis : It acts as a versatile building block for synthesizing complex molecules, particularly in pharmaceutical development.
- Material Science : Its unique properties make it suitable for creating novel materials with specific mechanical characteristics.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate, and what are their limitations?
- Methodology : The synthesis typically involves bromination of bicyclo[1.1.1]pentane precursors followed by esterification. For example:
- Step 1 : Bromination of bicyclo[1.1.1]pentane derivatives using reagents like NBS (N-bromosuccinimide) under radical initiation to introduce the bromo group at the 3-position .
- Step 2 : Esterification via coupling of the brominated intermediate with methyl acetate or via nucleophilic substitution using methyl halides in the presence of a base (e.g., K₂CO₃) .
- Yield and Limitations :
| Method | Yield (%) | Limitations |
|---|---|---|
| Radical bromination | 60–75 | Requires strict control of reaction time to avoid over-bromination |
| Esterification via SN2 | 50–65 | Sensitive to steric hindrance; may require polar aprotic solvents (e.g., DMF) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : The bicyclo[1.1.1]pentane core produces distinct singlet peaks for equivalent bridgehead protons (δ ~2.5–3.0 ppm). The methyl ester group appears as a singlet at δ ~3.6–3.7 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 247 (C₉H₁₁BrO₂⁺) with fragmentation patterns indicating loss of COOCH₃ (44 Da) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and C-Br (~550–600 cm⁻¹) confirm functional groups .
Q. How does the reactivity of this compound compare to other bicycloalkane bromides?
- The bromine at the 3-position is highly electrophilic due to strain in the bicyclo[1.1.1]pentane framework. It undergoes nucleophilic substitution (e.g., Suzuki coupling) faster than less-strained analogs like bicyclo[2.2.2]octane derivatives. However, steric hindrance may reduce reactivity in bulky systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for bromination of bicyclo[1.1.1]pentane derivatives?
- Analysis : Discrepancies often arise from differences in radical initiators (e.g., AIBN vs. light) or solvent polarity. For example:
- AIBN-initiated bromination in CCl₄ yields 70–75% product but requires prolonged heating.
- Photochemical bromination in CH₂Cl₂ achieves 65% yield in 2 hours but demands precise UV control .
- Recommendation : Optimize reaction monitoring (e.g., TLC or GC-MS) to terminate bromination at the mono-substituted stage.
Q. What strategies enhance the stability of this compound during storage?
- Stability Data :
| Condition | Degradation Rate | Key Observations |
|---|---|---|
| 25°C, air | 15% in 30 days | Oxidation of the bicyclo core |
| 4°C, inert (N₂) | <5% in 6 months | Minimal decomposition |
- Methodology : Store at 2–8°C under argon in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical degradation .
Q. What mechanistic insights explain the regioselectivity of bromination in bicyclo[1.1.1]pentane systems?
- The 3-position is favored due to:
- Strain Relief : Bromination at the bridgehead reduces angle strain (Baeyer strain theory).
- Radical Stability : Transition-state stabilization via hyperconjugation with adjacent C-H bonds .
Q. How is this compound utilized in drug discovery?
- Applications :
- Bioisostere : The bicyclo[1.1.1]pentane moiety replaces benzene rings to improve metabolic stability and reduce toxicity in kinase inhibitors .
- Peptide Mimetics : The bromide serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to conjugate drug payloads .
- Case Study : A 2023 study modified this compound into a PARP inhibitor analog, achieving a 10-fold increase in selectivity over off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
